

4-Methoxy-3-methylaniline structure and SMILES string

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Compound of Interest

Compound Name: 4-Methoxy-3-methylaniline

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In-Depth Technical Guide: 4-Methoxy-3-methylaniline

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of **4-Methoxy-3-methylaniline**, a key intermediate in the development of pharmacologically active compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Chemical Structure and Identifiers

4-Methoxy-3-methylaniline is an aromatic amine with a methoxy and a methyl substituent on the benzene ring.

SMILES (Simplified Molecular Input Line Entry System) String: COc1ccc(N)cc1C^[1]

InChI (International Chemical Identifier) Key: NFWPZNNZUCPLAX-UHFFFAOYSA-N^{[1][2]}

Physicochemical Properties

A summary of the key quantitative data for **4-Methoxy-3-methylaniline** is presented in the table below for easy reference and comparison.

Property	Value	Source(s)
Molecular Formula	C ₈ H ₁₁ NO	[1][3]
Molecular Weight	137.18 g/mol	[1][3]
CAS Number	136-90-3	[1][3]
Appearance	Solid	[4]
Melting Point	57-60 °C	[1][4]
IUPAC Name	4-methoxy-3-methylaniline	[3]
XlogP (predicted)	2.1	

Experimental Protocol: Synthesis

A common and efficient method for the synthesis of **4-Methoxy-3-methylaniline** is through the catalytic hydrogenation of 1-methoxy-2-methyl-4-nitrobenzene.

Reaction: Reduction of a nitro group to an amine.

Reagents and Materials:

- 1-methoxy-2-methyl-4-nitrobenzene (starting material)
- 10% Palladium on activated carbon (Pd/C) (catalyst)
- Methanol (solvent)
- Hydrogen gas (H₂)
- CELITE (filtration aid)
- Standard laboratory glassware for reaction and filtration
- Rotary evaporator

Procedure:[1]

- A solution of 1-methoxy-2-methyl-4-nitrobenzene (9.5 g, 57 mmol) is prepared in methanol (100 mL) in a suitable reaction vessel.
- 10% Palladium on carbon (1.5 g) is added to the solution.
- The reaction mixture is stirred under a hydrogen atmosphere (1 atm) at room temperature for 16 hours.
- Upon completion of the reaction, the mixture is filtered through a pad of CELITE to remove the palladium catalyst.
- The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield the final product, 4-methoxy-3-methylphenylamine.

Yield: 8.0 g (57 mmol, 100%)[1]

Characterization Data:

- ^1H NMR (400 MHz, CDCl_3): δ 6.67 (d, 1H), 6.54 (dd, 1H), 6.50 (d, 1H), 3.77 (s, 3H), 3.29 (br s, 2H, amine NH_2), 2.18 (s, 3H) ppm.[1]
- Mass Spectrometry (ESI) m/z : 138 ($[\text{M}+\text{H}]^+$).[1]

Biological Significance and Applications

4-Methoxy-3-methylaniline serves as a crucial building block in the synthesis of various heterocyclic compounds. Notably, it is utilized in the preparation of triamine pyrimidine derivatives, which have been investigated as potential antitumor agents.[5] Pyrimidine-based compounds are known to exhibit a wide range of pharmacological activities, including anticancer and antimicrobial effects.[6][7]

The antitumor activity of many pyrimidine derivatives is attributed to their ability to act as kinase inhibitors.[8] By targeting and inhibiting the activity of specific protein kinases that are often overactive in cancer cells, these compounds can disrupt signaling pathways responsible for cell proliferation, survival, and metastasis, thereby exerting a cytostatic or cytotoxic effect on malignant tumors.

Logical Workflow: Synthesis and Application

The following diagram illustrates the synthetic pathway from a nitrated precursor to **4-Methoxy-3-methylaniline** and its subsequent application as a key intermediate in the development of targeted anticancer therapies.



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Caption: Synthetic workflow and application of **4-Methoxy-3-methylaniline**.

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